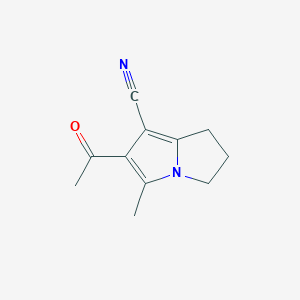

![molecular formula C8H17N3O3 B2835588 tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate CAS No. 1009799-44-3](/img/structure/B2835588.png)

tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound, also known as tert-butyl (3Z)-3-amino-3-(hydroxyimino)-1-methylpropyl (methyl)carbamate, has a molecular weight of 231.3 . It is typically stored at room temperature and is available in powder form .

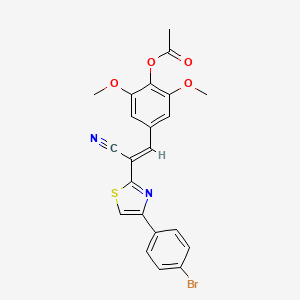

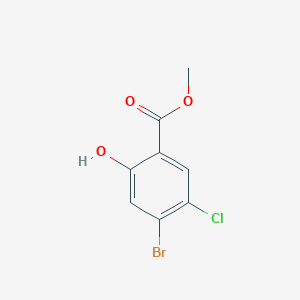

Molecular Structure Analysis

The compound features a planar N-hydroxycarbamate functionality. The torsion angle O(1)–C(1)–N(1)–(O3) is +2.1(2)°, indicating a fairly planar structure .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Applications De Recherche Scientifique

Metabolism in Organisms

Research has explored the metabolism of similar compounds, indicating their transformation through enzymatic processes in both insects and mice. These studies have revealed insights into how such compounds are hydroxylated and metabolized within living organisms, suggesting potential applications in understanding chemical interactions in biological systems (Douch & Smith, 1971).

Synthetic Chemistry Applications

In the realm of synthetic chemistry, tert-butyl N-[(N'-hydroxycarbamimidoyl)methyl]-N-methylcarbamate and its derivatives have been utilized as intermediates in the synthesis of complex organic molecules. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and found to act as N-(Boc)-protected nitrones, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Comparative Toxicity Studies

Comparative studies on the cytotoxic effects of related compounds, such as butylated hydroxytoluene (BHT) and its methylcarbamate derivative, Terbucarb, have been conducted using isolated rat hepatocytes. These studies are crucial for understanding the toxicological profiles of chemical compounds and their safety implications for use in various applications, including as herbicides and insecticides (Nakagawa, Yaguchi, & Suzuki, 1994).

Environmental and Oxidation Studies

Research has also focused on the environmental fate and oxidative degradation of methyl tert-butyl ether (MTBE) and its analogs, providing insights into the removal processes and by-product formation during water treatment. Such studies are important for assessing the environmental impact of chemical compounds and developing efficient degradation methods (Acero et al., 2001).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O3/c1-8(2,3)14-7(12)11(4)5-6(9)10-13/h13H,5H2,1-4H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNKGMTZVSYVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2835512.png)

![N-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzamide](/img/structure/B2835525.png)

![4-ethyl-N-(3-(((tetrahydrofuran-2-yl)methyl)carbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2835526.png)